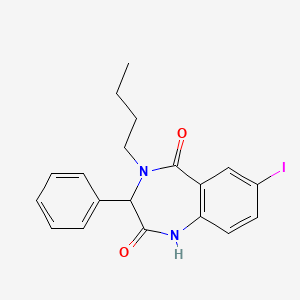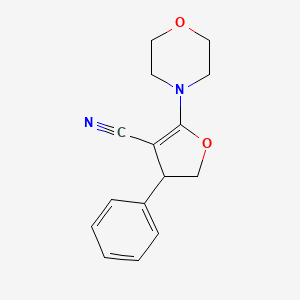
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- is an organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.304 g/mol . This compound is characterized by the presence of a furan ring, a morpholine ring, and a phenyl group, making it a complex and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Phenyl Group: The phenyl group is usually attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated phenyl derivatives, substituted morpholine derivatives.
科学的研究の応用
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include binding to active sites or altering the function of target proteins.
類似化合物との比較
Similar Compounds
2-(4-morpholinyl)-5-phenyl-3-furancarbonitrile: Similar structure but with different substitution patterns.
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-5-phenyl-: Another isomer with a different position of the phenyl group.
Uniqueness
3-Furancarbonitrile, 4,5-dihydro-2-(4-morpholinyl)-4-phenyl- is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
143819-43-6 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
5-morpholin-4-yl-3-phenyl-2,3-dihydrofuran-4-carbonitrile |
InChI |
InChI=1S/C15H16N2O2/c16-10-13-14(12-4-2-1-3-5-12)11-19-15(13)17-6-8-18-9-7-17/h1-5,14H,6-9,11H2 |
InChIキー |
AQXQDGIZYMMLSC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C(CO2)C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)
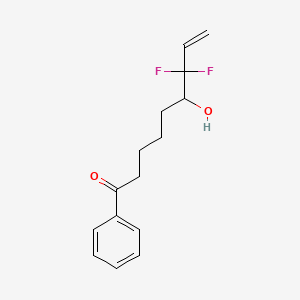
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)
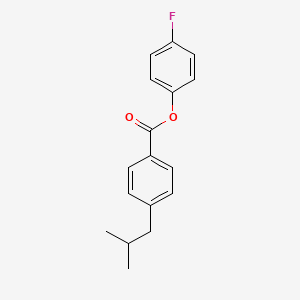
![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
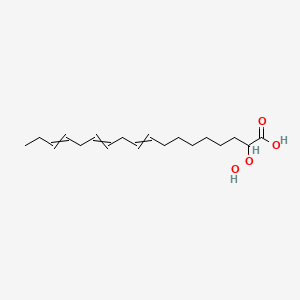
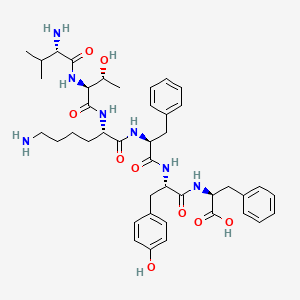
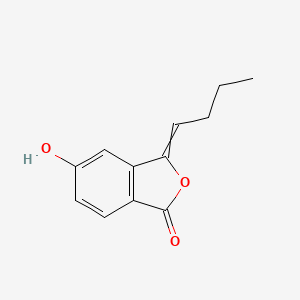
![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
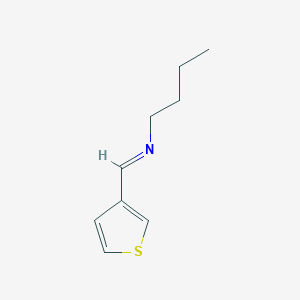
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
silane](/img/structure/B12553300.png)
